molecular formula C15H18BrNO B12123329 {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(propan-2-yl)amine

{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(propan-2-yl)amine

Cat. No.: B12123329
M. Wt: 308.21 g/mol
InChI Key: SEXHWQVSLNPACB-UHFFFAOYSA-N
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Description

{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(propan-2-yl)amine is an organic compound characterized by the presence of a bromonaphthalene moiety linked to an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(propan-2-yl)amine typically involves the following steps:

    Bromination of Naphthalene: Naphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 6-bromonaphthalene.

    Ether Formation: The 6-bromonaphthalene is then reacted with ethylene oxide under basic conditions to form 2-[(6-bromonaphthalen-2-yl)oxy]ethanol.

    Amine Introduction: The final step involves the reaction of 2-[(6-bromonaphthalen-2-yl)oxy]ethanol with isopropylamine under dehydrating conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The bromine atom in the naphthalene ring can be substituted with various nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Products include oxides or imines.

    Reduction: Products include dehalogenated compounds.

    Substitution: Products vary depending on the nucleophile used, such as thiolated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(propan-2-yl)amine is used as a building block for synthesizing more complex molecules. Its bromonaphthalene moiety makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may serve as a probe or a precursor for bioactive molecules.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The presence of the bromonaphthalene group can influence the compound’s interaction with biological targets.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism by which {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(propan-2-yl)amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing their activity. The bromonaphthalene moiety can enhance binding affinity and specificity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine
  • {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(ethyl)amine

Uniqueness

Compared to its analogs, {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(propan-2-yl)amine features an isopropyl group, which can influence its steric and electronic properties. This can result in different reactivity and interaction profiles, making it unique for specific applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

The compound {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(propan-2-yl)amine , also known by its CAS number 1354963-18-0, is an organic molecule notable for its structural features, which include a bromonaphthalene moiety and an isopropylamine group. This combination suggests potential biological activities that merit investigation. The following sections will explore its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C15H18BrNO
Molecular Weight : 308.21 g/mol
CAS Number : 1354963-18-0

The structure of the compound can be represented as follows:

Structure C15H18BrNO\text{Structure }\text{C}_{15}\text{H}_{18}\text{BrNO}

This compound features both an ether and an amine functional group, which are critical for its interaction with biological systems.

The biological activity of this compound is primarily predicted through structure-activity relationship (SAR) models. Compounds with similar structures often exhibit various pharmacological effects, including:

  • Antimicrobial Activity : The presence of the bromonaphthalene ring may enhance the compound's ability to interact with microbial targets.
  • Neuropharmacological Effects : Similar compounds have been studied for their effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial. Key areas of focus include:

  • Binding Affinity : Studies indicate that the bromine atom enhances lipophilicity, potentially increasing binding affinity to lipid membranes.
  • Enzyme Inhibition : Preliminary data suggest that the compound may inhibit specific enzymes involved in metabolic pathways.

Synthesis

The synthesis of this compound can be achieved through various methodologies, including:

  • Nucleophilic Substitution Reactions : Utilizing suitable nucleophiles to replace halogen atoms in bromonaphthalene derivatives.
  • Coupling Reactions : Combining naphthalene derivatives with isopropylamine under controlled conditions to form the desired product.

These methods allow for modifications that could enhance biological activity or alter pharmacokinetic properties.

Case Study 1: Antimicrobial Activity

Research indicates that derivatives of naphthalene compounds exhibit significant antimicrobial properties. A study demonstrated that a related compound, N-benzyl-4-(1-bromonaphthalen-2-yloxybutan-1-amine) , effectively inhibited the growth of Sporisorium scitamineum, a pathogen affecting sugar cane crops. This suggests potential agricultural applications for this compound in crop protection against fungal infections .

Case Study 2: Neuropharmacological Effects

Another investigation into structurally similar compounds revealed their potential as neuroprotective agents. These studies focused on the modulation of neurotransmitter systems, indicating that this compound might influence synaptic transmission and neuronal survival .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds can be insightful:

Compound NameStructureKey Features
6-Bromonaphthalene6-BromonaphthaleneAromatic compound; serves as a base for various derivatives.
Propan-2-aminoethanolPropan-2-aminoethanolContains similar amine and alcohol functionalities; used in pharmaceuticals.
1-(4-Bromophenyl)-N-isopropylmethanamine1-(4-Bromophenyl)-N-isopropylmethanamineInvestigated for neuropharmacological effects; shares amine structure.

This table highlights distinct features such as variations in substituents and functional groups that influence biological activities and applications.

Properties

Molecular Formula

C15H18BrNO

Molecular Weight

308.21 g/mol

IUPAC Name

N-[2-(6-bromonaphthalen-2-yl)oxyethyl]propan-2-amine

InChI

InChI=1S/C15H18BrNO/c1-11(2)17-7-8-18-15-6-4-12-9-14(16)5-3-13(12)10-15/h3-6,9-11,17H,7-8H2,1-2H3

InChI Key

SEXHWQVSLNPACB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCOC1=CC2=C(C=C1)C=C(C=C2)Br

Origin of Product

United States

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